

# Temsirolimus efficacy poor prognosis renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Temsirolimus

CAS No.: 162635-04-3

[Get Quote](#)

Cat. No.: S548071

## Temsirolimus Efficacy Data Summary

| Trial Phase / Name                 | Patient Population & Key Feature                | Overall Survival (OS)                       | Progression-Free Survival (PFS)            | Objective Response Rate (ORR)   |
|------------------------------------|-------------------------------------------------|---------------------------------------------|--------------------------------------------|---------------------------------|
| Phase III (ARCC Trial) [1] [2] [3] | 1st line, mRCC, ≥3 poor-risk factors            | 10.9 months (vs. 7.3 months with IFN-α)     | 5.5 months (vs. 3.1 months with IFN-α)     | 8.6%                            |
| Phase II (TemPa Trial) [4]         | 1st line, clear-cell mRCC, poor-risk (72% IMDC) | 7.1 months (vs. 11.9 months with Pazopanib) | 2.7 months (vs. 5.2 months with Pazopanib) | 5.9% (vs. 21.2% with Pazopanib) |
| Compassionate Use Program [5]      | Mixed (37% untreated, 63% pre-treated)          | 7.6 months                                  | 3.2 months                                 | 11%                             |

## Direct Comparative Evidence

While the ARCC trial established **temsirolimus** as a standard of care, subsequent studies have directly compared it to newer alternatives.

- **Temsirolimus vs. Interferon- $\alpha$  (IFN- $\alpha$ ):** The phase III ARCC trial is the foundational study for **temsirolimus**. It demonstrated a statistically significant improvement in OS (10.9 vs. 7.3 months) and a better quality of life for patients with poor-risk mRCC treated with **temsirolimus** compared to those treated with IFN- $\alpha$  [1] [2]. This led to its approval for this specific indication.
- **Temsirolimus vs. Pazopanib (TemPa Trial):** This more recent randomized phase II trial directly compared **temsirolimus** to the VEGF-targeted therapy pazopanib in patients with poor-risk clear-cell mRCC. The study found that pazopanib showed longer OS (11.9 vs. 7.1 months) and PFS (5.2 vs. 2.7 months), though the differences were not statistically significant after adjustment for prognostic factors [4]. The authors concluded that both drugs had **modest activity** in this population and suggested that more efficacious alternatives should be favored [4].

## Mechanism of Action & Experimental Context

Understanding the biology and experimental design behind this data is crucial for professionals.

- **Mechanism of Action:** **Temsirolimus** is a specific inhibitor of the **mammalian target of rapamycin (mTOR) kinase** [1] [3]. mTOR is a serine-threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and angiogenesis. By inhibiting mTORC1, **temsirolimus** disrupts the translation of key mRNAs for proteins like HIF-1 $\alpha$  (Hypoxia-Inducible Factor), cyclin D1, and VEGF, thereby hindering tumor growth and blood vessel formation [1] [3]. The following diagram illustrates this pathway and the drug's site of action:



Click to download full resolution via product page

- **Key Experimental Protocols:** The primary efficacy data comes from large, randomized Phase III trials.
  - **ARCC Trial Design:** This was an international, three-arm study where patients with previously untreated, poor-prognosis mRCC were randomized to receive **temsirolimus (25 mg IV weekly)**, **interferon-α**, or a combination of both. Patients were required to have at least three of six predictors of short survival (e.g., low Karnofsky performance score, high serum lactate dehydrogenase, <1 year from diagnosis to randomization) [1] [2]. The primary endpoint was overall survival.
  - **Tempa Trial Design:** This was a randomized phase II trial where patients with clear-cell mRCC and poor-risk features were assigned to receive either **temsirolimus (25 mg IV weekly)** or **pazopanib (800 mg orally daily)** as a first-line treatment. Crossover to the alternative

treatment was permitted upon progression. The primary endpoint was progression-free survival, with secondary endpoints including OS, ORR, and safety [4].

## Key Takeaways for Drug Development

- **Established Niche:** **Temsirolimus** has Level 1 evidence supporting its use as a first-line treatment for **poor-prognosis mRCC**, a specific patient subgroup with high unmet need [1] [2].
- **Evolving Competitive Landscape:** While it was superior to the old standard (IFN- $\alpha$ ), head-to-head data with a VEGFR TKI (pazopanib) shows a trend favoring the latter, indicating that the therapeutic bar has been raised [4].
- **Considered Modest Activity:** Recent studies describe the activity of both **temsirolimus** and pazopanib in poor-risk clear-cell mRCC as "modest," highlighting a continued area of need and opportunity for developing more potent therapies in this aggressive disease setting [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Clinical experience with temsirolimus in the treatment of ... [pmc.ncbi.nlm.nih.gov]
2. Quality of life in patients with advanced renal treated... cell carcinoma [nature.com]
3. Renal Cell Carcinoma: Focus on Safety and Efficacy of ... [pmc.ncbi.nlm.nih.gov]
4. Temsirolimus versus Pazopanib (TemPa) in Patients with ... [pubmed.ncbi.nlm.nih.gov]
5. for patients with metastatic Temsirolimus ... renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Temsirolimus efficacy poor prognosis renal cell carcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548071#temsirolimus-efficacy-poor-prognosis-renal-cell-carcinoma>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com